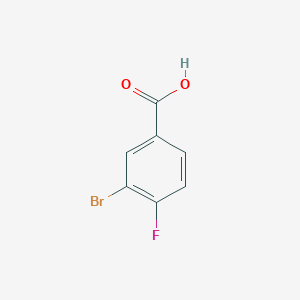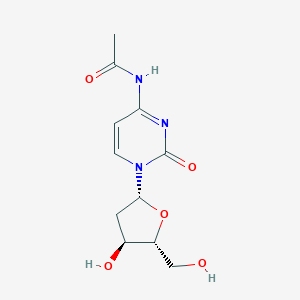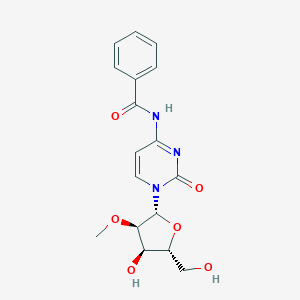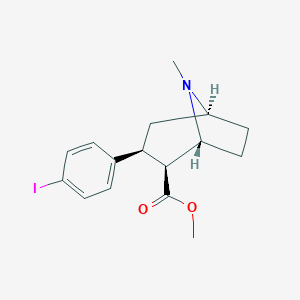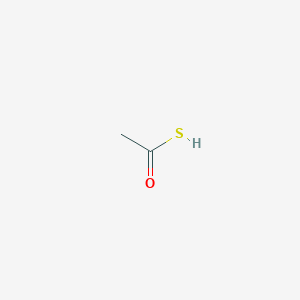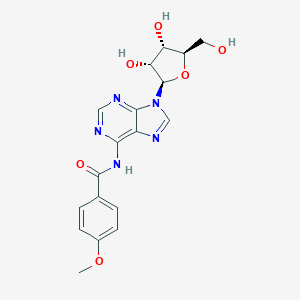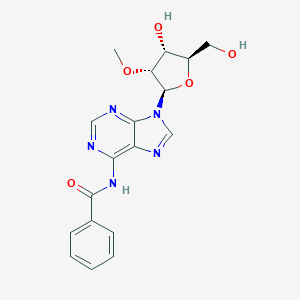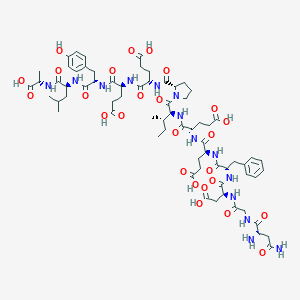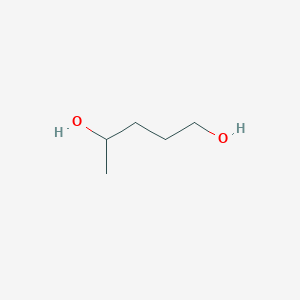
1,4-戊二醇
描述
1,4-Pentanediol is an organic compound with the molecular formula C₅H₁₂O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a five-carbon chain. This compound is a versatile chemical used in various industrial applications, including the production of polymers, resins, and plasticizers. It is also known for its solubility in water and many organic solvents, making it a valuable component in different formulations and processes .
科学研究应用
1,4-Pentanediol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of polymers and resins.
Biology: Utilized in the formulation of various biological buffers and solutions due to its solubility properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biodegradable polymers.
作用机制
Target of Action
1,4-Pentanediol, also known as Pentane-1,4-diol, is primarily used in the production of polyesters . It serves as a monomer in the formation of polyurethane, which is used in adhesives . The compound interacts with bio-based materials, such as levulinic acid and furfural, to produce polyesters .
Mode of Action
The interaction of 1,4-Pentanediol with its targets involves a series of chemical reactions. For instance, it can be synthesized from biomass-based products like ethyl levulinate and industrialized furfuryl alcohol over Cu-based catalysts . The CuMgAl catalyst, prepared with mixed alkali as the precipitant, activates the carbonyl functional groups in the substrate molecule, leading to excellent reaction performance .
Biochemical Pathways
The conversion of biomass-derived levulinic acid (LA) and furfural, as well as their derivatives alkyl levulinate and γ-valerolactone (GVL), into 1,4-Pentanediol is a significant biochemical pathway . This process involves the initial C-O bond hydrogenation to form furfuryl alcohol (FAL), followed by acid-catalyzed ring-opening and final hydrogenation .
Pharmacokinetics
Its synthesis from biomass-based products suggests that it might have good bioavailability .
Result of Action
The result of 1,4-Pentanediol’s action is the production of polyesters and plastics that are degradable . It also contributes to the development of biobased shape-memory polymers with very low switching temperatures, which can be used as thermosensitive adhesives in the packaging of temperature-sensitive goods such as pharmaceuticals .
Action Environment
The action of 1,4-Pentanediol is influenced by several environmental factors. For instance, the synthetic conditions of the CuMgAl layered double hydroxides, including the type of precipitant used, can affect the catalytic performance in the hydrogenation of ethyl levulinate to produce 1,4-Pentanediol . Furthermore, the stability of 1,4-Pentanediol and its efficacy in producing polyesters can be affected by the inherent chemical stability of intermediate products like γ-valerolactone .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Pentanediol can be synthesized through several methods. One common route involves the hydrogenation of levulinic acid via γ-valerolactone. This process typically requires a high-pressure reactor and a catalyst, such as copper chromite, to facilitate the hydrogenation reaction .
Another method involves the catalytic hydrogenation of furfural using a combination of Amberlyst-15 and ruthenium-iron oxide catalysts. This one-step conversion process is efficient and yields a high percentage of 1,4-Pentanediol .
Industrial Production Methods
Industrial production of 1,4-Pentanediol often involves continuous processes in fixed-bed reactors. For example, the conversion of industrial furfuryl alcohol to 1,4-Pentanediol can be achieved through an alcoholysis hydrogenation integrated continuous process, yielding a high percentage of the desired product .
化学反应分析
Types of Reactions
1,4-Pentanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alkanes or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, is often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halogens.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alkanes.
Substitution: Produces halogenated compounds.
相似化合物的比较
1,4-Pentanediol can be compared with other similar diols, such as:
1,5-Pentanediol: Another five-carbon diol, but with hydroxyl groups on the first and fifth carbons.
1,4-Butanediol: A four-carbon diol used in the production of polyurethanes and other polymers. It has a shorter carbon chain, which affects its solubility and reactivity.
1,6-Hexanediol: A six-carbon diol used in the production of polyesters and polyurethanes.
1,4-Pentanediol is unique due to its specific carbon chain length and the positioning of its hydroxyl groups, which confer distinct solubility and reactivity characteristics.
属性
IUPAC Name |
pentane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-5(7)3-2-4-6/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOBUAZSRIOKLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870727 | |
| Record name | Pentane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-95-9 | |
| Record name | 1,4-Pentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentane-1,4-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentane-1,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

